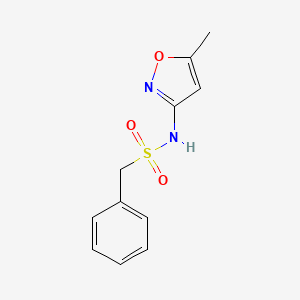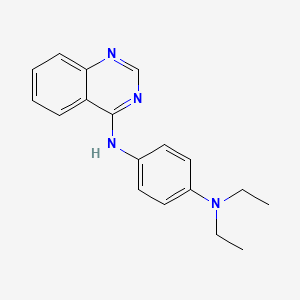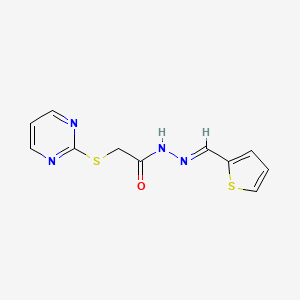
N-(5-methyl-3-isoxazolyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds involves complex chemical reactions, including asymmetric cyclopropanations and 1,3-dipolar cycloadditions. For instance, asymmetric cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes have been explored for enantioselective synthesis of cyclopropane derivatives (Davies et al., 1996). Similarly, synthesis techniques applying vinyl sulfones as chemical equivalents of acetylenes in reactions of 1,3-dipolar cycloaddition to diphenyldiazomethane have been utilized for generating diphenylpyrazolines (Vasin et al., 2015).
Molecular Structure Analysis
The molecular structure of similar sulfonamides has been analyzed through various techniques such as X-ray diffraction (XRD), FT-IR, UV-VIS, and NMR. A study detailed the combined experimental and theoretical studies on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, revealing insights into the molecular and chemical properties through density functional theory (DFT) (Gültekin et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving N-(5-methyl-3-isoxazolyl)-1-phenylmethanesulfonamide and related compounds are diverse. The reaction of phenylmethanesulfonyl chloride with tertiary amines illustrates the formation of geometrical isomers about a carbon-sulfur double bond, showcasing the compound's reactivity and the possibility of generating different isomers (King & Durst, 1966).
Physical Properties Analysis
The physical properties of compounds similar to this compound have been studied in detail. For example, the crystal structure of N-methylmethanesulfonamide at 150 K provides insights into the conformational aspects and physical characteristics of the sulfonamide group at low temperatures (Higgs et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds containing the sulfonamide group have been extensively investigated. Biomolecular docking, synthesis, crystal structure, and bioassay studies on tetrazole derivatives demonstrate the intricate chemical behavior and potential biological activity of these compounds (Al-Hourani et al., 2015).
Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, such as LY451395. A microbial-based surrogate biocatalytic system using Actinoplanes missouriensis produced several metabolites previously detected in in vivo metabolism studies of preclinical species. This approach supports full structure characterization of metabolites by NMR and serves as a method for producing analytical standards for clinical investigations (Zmijewski et al., 2006).
Synthetic Chemistry
In synthetic chemistry, the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes has been studied for the synthesis of functionalized cyclopropanes. This method is notable for its diastereoselective and enantioselective synthesis, providing a practical approach for the synthesis of stereochemically complex cyclopropane derivatives (Davies et al., 1996).
Sulfonamide Derivatives
Research into sulfonamide derivatives and their complexes has revealed their structure and potential antibacterial activity. Studies involving methanesulfonicacid hydrazide derivatives and their Ni(II), Co(II) complexes have shown promising results against both gram-positive and gram-negative bacteria, indicating the relevance of these compounds in developing new antibacterial agents (Özdemir et al., 2009).
Isoxazolidine Synthesis
Isoxazolidines, useful in organic synthesis, drug discovery, and chemical biology, can be synthesized through copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines. This method offers excellent yields and diastereoselectivities, highlighting the versatility of isoxazolidines in synthetic applications (Karyakarte et al., 2012).
Endothelin Receptor Antagonists
The development of endothelin receptor antagonists has benefited from the synthesis and structural activity relationship (SAR) studies of 4'-oxazolyl-N-(3,4-dimethyl-5-isoxazolyl)[1, 1'-biphenyl]-2-sulfonamide derivatives. These compounds have shown significant improvements in potency and metabolic stability, contributing to the identification of clinical candidates for treating conditions like congestive heart failure (Murugesan et al., 2000).
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-9-7-11(12-16-9)13-17(14,15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPLTMHNPKJGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide](/img/structure/B5516263.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5516277.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)
![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)

![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)

![{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5516364.png)
![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)